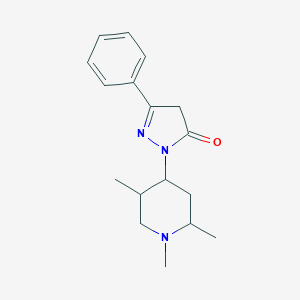
8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). It has been widely used in scientific research for its ability to manipulate the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, tissue regeneration, and cancer progression.
Wirkmechanismus
GSK-3 is a serine/threonine protein kinase that regulates multiple signaling pathways by phosphorylating downstream targets. 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one binds to the ATP-binding site of GSK-3 and inhibits its kinase activity, leading to the stabilization and nuclear translocation of β-catenin. This results in the activation of Wnt/β-catenin signaling, which regulates the expression of target genes involved in cell fate determination, cell proliferation, and cell migration.
Biochemical and Physiological Effects:
8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has been shown to have a wide range of biochemical and physiological effects. It promotes the proliferation and survival of embryonic stem cells and induces their differentiation into specific lineages. It also enhances the reprogramming of somatic cells into induced pluripotent stem cells. In addition, 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has been shown to inhibit the proliferation and migration of cancer cells and to sensitize them to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has several advantages for lab experiments. It is highly selective for GSK-3 and does not affect other kinases. It is also stable and can be easily synthesized and purified. However, 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has some limitations. It can be toxic at high concentrations and may affect other signaling pathways at low concentrations. It also has limited solubility in water, which can make it difficult to use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the use of 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one in scientific research. One area of interest is the role of GSK-3 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has been shown to promote the survival and differentiation of neural stem cells and may have therapeutic potential for these diseases. Another area of interest is the use of 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one in tissue engineering and regenerative medicine. It may be possible to use 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one to enhance the differentiation of stem cells into specific cell types for transplantation. Finally, 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one may have potential as a therapeutic agent for cancer, either alone or in combination with chemotherapy. Further research is needed to explore these potential applications.
Synthesemethoden
8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one can be synthesized through a multi-step process starting from 2,3-dimethoxybenzoic acid. The key step involves the reaction of 3-chloro-2-hydroxypropylamine with 4-oxo-2,3-dimethylquinazoline, followed by purification and crystallization.
Wissenschaftliche Forschungsanwendungen
8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has been extensively used in scientific research to study the role of GSK-3 in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, cardiomyocytes, and pancreatic β-cells. It has also been used to enhance the reprogramming of somatic cells into induced pluripotent stem cells. In addition, 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has been used to investigate the role of GSK-3 in cancer cell proliferation, migration, and invasion.
Eigenschaften
CAS-Nummer |
105494-03-9 |
|---|---|
Produktname |
8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one |
Molekularformel |
C13H15ClN2O3 |
Molekulargewicht |
282.72 g/mol |
IUPAC-Name |
8-(3-chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one |
InChI |
InChI=1S/C13H15ClN2O3/c1-8-15-12-10(13(18)16(8)2)4-3-5-11(12)19-7-9(17)6-14/h3-5,9,17H,6-7H2,1-2H3 |
InChI-Schlüssel |
LADOKYPBDAELJE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OCC(CCl)O)C(=O)N1C |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OCC(CCl)O)C(=O)N1C |
Synonyme |
4(3H)-Quinazolinone, 8-(3-chloro-2-hydroxypropoxy)-2,3-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)


![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)

![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)